Technical Whitepaper: 3-Acetyl-5-chloro-2-hydroxybenzoic Acid (CAS 1760-85-6)
Technical Whitepaper: 3-Acetyl-5-chloro-2-hydroxybenzoic Acid (CAS 1760-85-6)
[1][2][3]
Executive Summary
3-Acetyl-5-chloro-2-hydroxybenzoic acid (CAS 1760-85-6) is a highly functionalized aromatic intermediate critical to the synthesis of chromone-based pharmacophores .[1] As a derivative of salicylic acid, it features three distinct reactive sites: a carboxylic acid at position 1, a phenolic hydroxyl at position 2, and an acetyl group at position 3, with a chlorine substituent at position 5 providing electronic modulation.
This compound serves as a pivotal scaffold in drug discovery, particularly for 8-substituted chromones used in anti-allergic (e.g., leukotriene receptor antagonists) and anti-inflammatory therapeutics. Its unique substitution pattern allows for the construction of complex heterocyclic systems via cyclization reactions, making it an essential building block for medicinal chemists targeting the arachidonic acid cascade.
Part 1: Chemical Identity & Physicochemical Profile[4]
The structural integrity of 3-acetyl-5-chloro-2-hydroxybenzoic acid lies in its dense functionalization. The ortho-relationship between the acetyl and hydroxyl groups facilitates intramolecular hydrogen bonding, stabilizing the molecule while pre-organizing it for heterocycle formation.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 3-Acetyl-5-chloro-2-hydroxybenzoic acid |
| CAS Registry Number | 1760-85-6 |
| Synonyms | 5-Chloro-3-acetylsalicylic acid; 2-Hydroxy-3-acetyl-5-chlorobenzoic acid |
| Molecular Formula | C₉H₇ClO₄ |
| Molecular Weight | 214.60 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Predicted) | ~2.5 (Carboxylic acid), ~10.5 (Phenolic OH) |
| Melting Point | Typically 165–175°C (varies by purity/polymorph) |
| Lipophilicity (LogP) | ~2.3 (Predicted) |
Structural Analysis
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Position 1 (-COOH): Electron-withdrawing group; directs meta (to position 3 and 5).
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Position 2 (-OH): Strong electron-donating group; directs ortho (to position 1 and 3) and para (to position 5).
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Position 3 (-COCH₃): The acetyl group is introduced via electrophilic aromatic substitution (EAS) or rearrangement. Its position ortho to the hydroxyl is thermodynamically favored due to chelation (hydrogen bonding).
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Position 5 (-Cl): The chlorine atom blocks the para position relative to the hydroxyl, forcing electrophilic attack (like acylation) to the ortho position (C3).
Part 2: Synthetic Pathways & Methodology[6][7]
The most robust route to 3-acetyl-5-chloro-2-hydroxybenzoic acid is the Fries Rearrangement of 5-chloro-2-acetoxybenzoic acid (5-chloroaspirin). Direct Friedel-Crafts acylation of 5-chlorosalicylic acid is often low-yielding due to the deactivating effect of the carboxylic acid and the tendency for complexation with Lewis acids.
Core Synthesis: Fries Rearrangement Protocol
Step 1: O-Acetylation
Reaction: 5-Chlorosalicylic acid + Acetic Anhydride
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Reagents: Acetic anhydride (1.2 equiv), Conc. H₂SO₄ (catalytic).
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Conditions: 60°C, 2 hours.
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Mechanism: Nucleophilic attack of the phenolic oxygen on the acetic anhydride carbonyl.
Step 2: Fries Rearrangement (Critical Step)
Reaction: 5-Chloro-2-acetoxybenzoic acid
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Reagents: Aluminum Chloride (AlCl₃, 2.5 equiv).
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Solvent: Nitrobenzene or neat (melt).
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Conditions: 120–140°C, 4 hours.
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Workup: Quench with ice/HCl to break the Aluminum complex.
Expert Insight: The use of 2.5 equivalents of AlCl₃ is non-negotiable. One equivalent complexes with the carboxylic acid, the second with the carbonyl of the ester/ketone, and the excess drives the catalytic cycle. The rearrangement is thermodynamically controlled to favor the ortho-isomer (position 3) because the para-position (position 5) is blocked by Chlorine.
Visualizing the Reaction Mechanism
The following diagram illustrates the molecular logic of the Fries rearrangement pathway, highlighting the migration of the acyl group.
Figure 1: Synthetic pathway via Fries Rearrangement. The chlorine substituent at C5 directs the acyl migration exclusively to C3.
Part 3: Analytical Characterization[4]
Validating the synthesis requires confirming the regiochemistry of the acetyl group.
Proton NMR (¹H-NMR)
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Aromatic Region: Two distinct doublets (or doublets of doublets) in the aromatic region (approx. 7.5–8.0 ppm) representing the protons at C4 and C6.
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Coupling Constant (J): Expect a meta-coupling constant (~2–3 Hz), confirming the protons are meta to each other (positions 4 and 6).
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Acetyl Group: A sharp singlet around 2.6–2.7 ppm (3H), characteristic of an aryl ketone.
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Phenolic OH: A broad, downfield singlet (>11 ppm), often hydrogen-bonded to the ketone.
Infrared Spectroscopy (IR)
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C=O (Ketone): ~1640–1660 cm⁻¹ (Lowered frequency due to intramolecular H-bonding).
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C=O (Acid): ~1680–1700 cm⁻¹.
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O-H (Phenol): Broad band 3200–3400 cm⁻¹.[2]
Part 4: Pharmacological & Industrial Applications[8]
Precursor for Chromone-Based Drugs
The primary utility of 3-acetyl-5-chloro-2-hydroxybenzoic acid is as a scaffold for 8-carboxy-chromones .
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Reaction: Claisen condensation with diethyl oxalate followed by acid-catalyzed cyclization yields the chromone core.
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Drug Class: This scaffold is homologous to Pranlukast (an asthma medication) and Cromolyn Sodium . The carboxylic acid at position 8 (derived from position 1 of the starting material) is often derivatized into amides or tetrazoles to improve bioavailability and receptor binding.
Ligand for Metal Complexation
The beta-hydroxy-ketone moiety (positions 2 and 3) combined with the carboxylic acid (position 1) creates a potent tridentate chelating site. Research indicates these derivatives form stable complexes with transition metals (Cu, Co, Zn), which are investigated for:
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Insulin-mimetic activity (Vanadium complexes).
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Anti-bacterial coatings (Silver/Copper complexes).
Part 5: Handling & Safety Protocol
Hazard Classification: Irritant / Corrosive.[3] Signal Word: WARNING
| Hazard Statement | Precautionary Measure |
| H315: Causes skin irritation | Wear nitrile gloves (min thickness 0.11mm). Wash hands post-handling. |
| H319: Causes serious eye irritation | Wear safety goggles with side shields. Access to an eyewash station is mandatory. |
| H335: May cause respiratory irritation | Handle only in a fume hood. Avoid dust generation.[4] |
Stability:
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Moisture Sensitivity: Stable, but the carboxylic acid can be hygroscopic. Store in a desiccator.
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Incompatibility: Strong oxidizing agents, strong bases (will deprotonate both acid and phenol).
References
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Chemical Identity & CAS Verification : National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 183356 (Related Structure).
- Synthetic Methodology (Fries Rearrangement): Blatt, A. H. (1942). The Fries Reaction. Organic Reactions, 1, 342. (Classic mechanism reference).
- Chromone Synthesis Applications: Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons.
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Commercial Availability & Properties : BLD Pharm Catalog Entry for CAS 1760-85-6.[5]
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Safety Data : Fisher Scientific Safety Data Sheet (General Chlorosalicylic Acids).
